
Hbv-IN-19 tfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbv-IN-19 trifluoroacetic acid: is a compound known for its inhibitory effects on the hepatitis B virus (HBV). It is used primarily in scientific research to study HBV infection and to develop potential treatments for chronic HBV infections. The compound is particularly effective in inhibiting the secretion and production of hepatitis B surface antigen (HBsAg), which is crucial for the virus’s replication and persistence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of Hbv-IN-19 trifluoroacetic acid is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. Quality control measures are implemented at each stage to maintain consistency and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Hbv-IN-19 trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its antiviral activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions are derivatives of Hbv-IN-19 trifluoroacetic acid with modified functional groups, which can be further studied for their antiviral properties .
Applications De Recherche Scientifique
Hbv-IN-19 trifluoroacetic acid is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antiviral agents.
Biology: The compound is used to investigate the mechanisms of HBV infection and replication.
Medicine: It is a potential candidate for developing new antiviral drugs for treating chronic HBV infections.
Industry: The compound is used in the pharmaceutical industry for the development and testing of antiviral therapies
Mécanisme D'action
Hbv-IN-19 trifluoroacetic acid exerts its effects by inhibiting the production and secretion of hepatitis B surface antigen (HBsAg). This inhibition disrupts the virus’s replication cycle, preventing it from spreading and persisting in the host. The compound targets specific molecular pathways involved in the synthesis and assembly of viral particles, making it a potent antiviral agent .
Comparaison Avec Des Composés Similaires
Tenofovir alafenamide: Another antiviral agent used to treat HBV infections.
Entecavir: A nucleoside analog that inhibits HBV replication.
Tenofovir disoproxil fumarate: Similar to tenofovir alafenamide but with different pharmacokinetic properties
Uniqueness: Hbv-IN-19 trifluoroacetic acid is unique in its specific inhibition of HBsAg production and secretion, which is not a primary mechanism of action for the other compounds listed. This specificity makes it a valuable tool for studying HBV and developing targeted therapies .
Propriétés
Formule moléculaire |
C26H31F3N2O8 |
|---|---|
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
(6R)-10-(methoxymethyl)-9-(3-methoxypropoxy)-3,3-dimethyl-15-oxo-1,2-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-7(12),8,10,13,16-pentaene-16-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H30N2O6.C2HF3O2/c1-24(2)7-6-19-17-11-22(32-9-5-8-30-3)15(14-31-4)10-16(17)20-12-21(27)18(23(28)29)13-25(20)26(19)24;3-2(4,5)1(6)7/h10-13,19H,5-9,14H2,1-4H3,(H,28,29);(H,6,7)/t19-;/m1./s1 |
Clé InChI |
FNKBXLBORXIKNP-FSRHSHDFSA-N |
SMILES isomérique |
CC1(CC[C@H]2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1(CCC2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


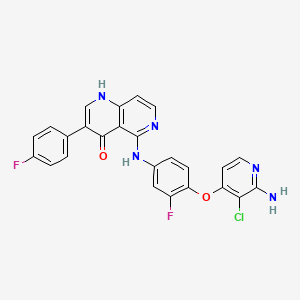
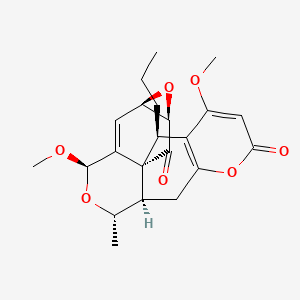
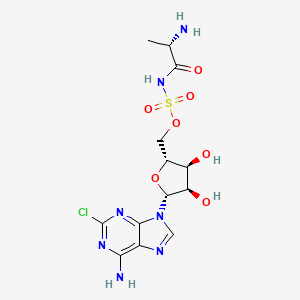


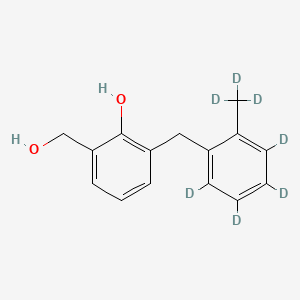
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
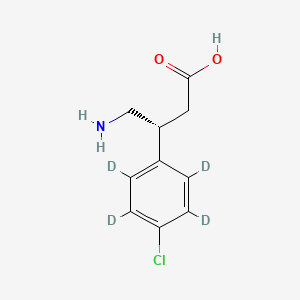



![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
